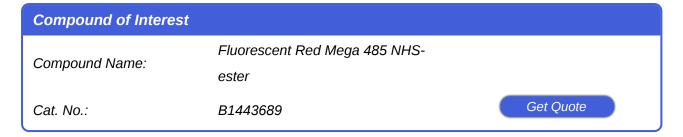


Application Notes: Fluorescent Red Mega 485 for Enhanced FISH Microscopy

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescence In Situ Hybridization (FISH) is a powerful molecular cytogenetic technique used to visualize and map the genetic material in an individual's cells, including specific genes or portions of genes. This technique is invaluable in both basic research and clinical diagnostics, particularly in the field of oncology. The choice of fluorescent dye is critical to the success of FISH experiments, directly impacting signal brightness, clarity, and photostability. Fluorescent Red Mega 485 is a specialized dye designed to excel in such applications. As a member of the MegaStokes dye family, it is characterized by an exceptionally large Stokes shift, the difference between its maximum excitation and emission wavelengths. This unique property offers significant advantages for multicolor imaging and improves the signal-to-noise ratio.

Properties of Fluorescent Red Mega 485

Fluorescent Red Mega 485 is an amine-reactive dye, making it suitable for covalently labeling nucleic acid probes for FISH.[1] Its key characteristic is its large Stokes shift, which allows it to be excited by common short-wavelength light sources, such as a 488 nm argon laser, while emitting at a significantly longer wavelength in the red spectrum. This large separation minimizes spectral overlap and background autofluorescence, leading to clearer and more distinct signals.



Advantages of Large Stokes Shift Dyes in FISH:

- Improved Signal-to-Noise Ratio: The significant separation between excitation and emission spectra reduces background fluorescence, leading to a clearer signal from the probe.
- Reduced Phototoxicity: Using longer wavelength emission reduces potential damage to cells, which is particularly important for live-cell imaging applications.
- Enhanced Multicolor Imaging: The large Stokes shift minimizes crosstalk between different fluorescent channels, simplifying multicolor experimental design and analysis.
- No Self-Quenching: The minimal overlap between absorption and emission spectra prevents self-quenching, allowing for a more quantitative interpretation of the fluorescence signal.

Quantitative Data

While specific quantitative data for Fluorescent Red Mega 485 is not readily available, the following table provides the known spectral properties of Fluorescent Red Mega 485 and includes data for a spectrally similar MegaStokes dye from the same manufacturer, DY-486XL, to offer representative performance characteristics.

Property	Fluorescent Red Mega 485	DY-486XL (Representative)
Excitation Maximum (λex)	482 nm	479 nm[2]
Emission Maximum (λem)	559 nm	557 nm[2]
Stokes Shift	~77 nm	~78 nm
Quantum Yield (in PBS)	Not available	0.781[2]
Molar Absorbance (M ⁻¹ cm ⁻¹)	Not available	28,000[2]
Reactivity	Amine-reactive NHS-ester	Amine-reactive NHS-ester[2]

Protocols for FISH Microscopy using Fluorescent Red Mega 485



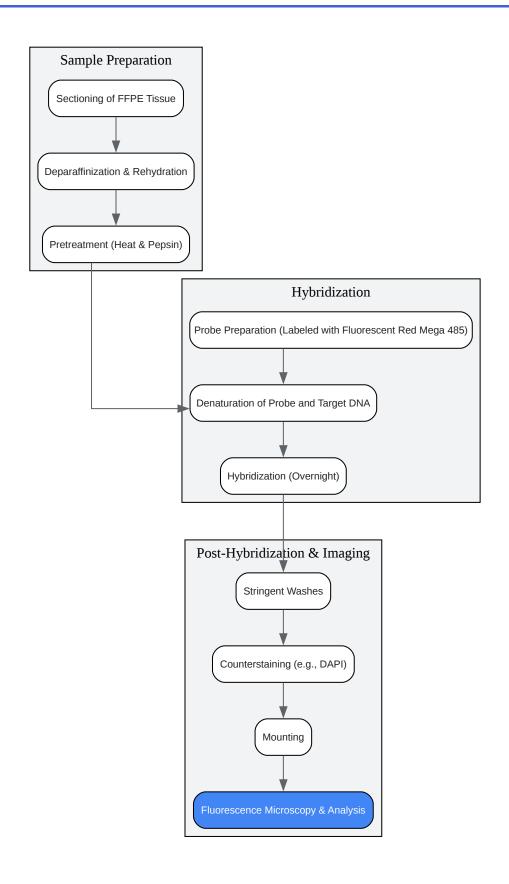
Application Example: Detection of HER2 Gene Amplification in Breast Cancer

Amplification of the Human Epidermal Growth Factor Receptor 2 (HER2) gene is a key biomarker in breast cancer, indicating a more aggressive disease and guiding targeted therapies such as Herceptin® (trastuzumab).[3][4] FISH is the gold standard for assessing HER2 amplification status.[3] This protocol outlines the use of a Fluorescent Red Mega 485-labeled probe to detect HER2 gene amplification in formalin-fixed, paraffin-embedded (FFPE) breast cancer tissue.

Experimental Workflow

The following diagram illustrates the major steps in the FISH protocol for detecting HER2 gene amplification.





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Caption: Workflow for Fluorescence In Situ Hybridization (FISH).



Detailed Protocol

- 1. Sample Preparation (FFPE Tissue)
- Cut 4-5 µm thick sections from the FFPE tissue block and mount them on positively charged slides.[5]
- Deparaffinize the slides by immersing them in xylene (2 x 10 minutes).[6]
- Rehydrate the sections through a series of decreasing ethanol concentrations (100%, 90%, 70% ethanol, 5 minutes each), followed by a rinse in distilled water.

2. Pretreatment

- Perform heat-induced epitope retrieval by incubating the slides in a 2X SSC solution at 98°C for 15 minutes.
- Allow slides to cool, then wash in distilled water (2 x 2 minutes).
- To permeabilize the cells, treat the sections with a pepsin solution (0.5 mg/ml in 0.01N HCl) for 15 minutes at 37°C in a humid chamber.[6]
- Wash the slides in 2x SSC for 5 minutes.
- Fix the tissue by incubating in 1% formaldehyde for 15 minutes.
- Wash again in 2x SSC for 5 minutes and then dehydrate through an ethanol series (70%, 90%, 100%, 1 minute each) and air dry.[6]
- 3. Probe Hybridization
- Prepare the hybridization mix containing the HER2 probe labeled with Fluorescent Red
 Mega 485 and a chromosome 17 (CEP17) control probe labeled with a green fluorophore.
- Apply the probe mixture to the target area on the slide and cover with a coverslip.
- Denature the probe and the cellular DNA simultaneously by placing the slides on a hot plate at 75°C for 10 minutes.[6]

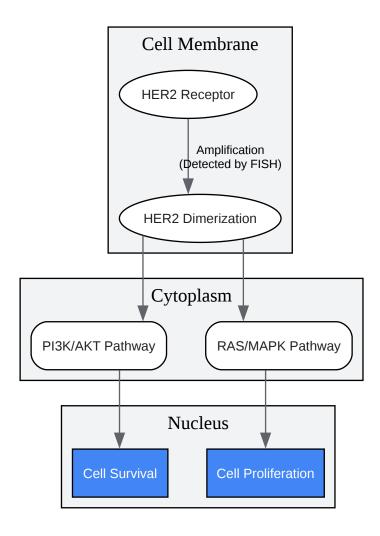


- Transfer the slides to a humidified chamber and incubate overnight at 37°C to allow for hybridization.[6]
- 4. Post-Hybridization Washes
- Carefully remove the coverslips.
- Wash the slides in a stringent wash buffer (e.g., 0.1x SSC) at 40°C for 5 minutes to remove non-specifically bound probes.
- Perform two additional washes in 2x SSC at 40°C for 5 minutes each.
- 5. Counterstaining and Mounting
- Allow the slides to cool to room temperature.
- Apply a mounting medium containing DAPI (4',6-diamidino-2-phenylindole) to counterstain the nuclei.[6]
- Place a coverslip over the sample and seal the edges.
- 6. Imaging and Analysis
- Examine the slides using a fluorescence microscope equipped with appropriate filter sets for DAPI (blue), the green control probe, and Fluorescent Red Mega 485 (red).
- Capture images of at least 20 non-overlapping tumor cell nuclei.
- Analyze the images by counting the number of red (HER2) and green (CEP17) signals in each nucleus.
- Calculate the HER2/CEP17 ratio. A ratio of ≥ 2.0 is typically considered positive for HER2 gene amplification.[3]

Signaling Pathway Context: HER2 Amplification and Cancer



The detection of HER2 gene amplification by FISH provides critical information about the underlying biology of a tumor. HER2 is a receptor tyrosine kinase that, when overexpressed due to gene amplification, leads to the activation of downstream signaling pathways that drive cell proliferation and survival.[7][8] Understanding this connection is vital for drug development professionals working on targeted cancer therapies.



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Caption: HER2 signaling pathway initiated by gene amplification.

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